molecular formula C7H5N3O3 B3396014 1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one CAS No. 89663-09-2

1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one

Cat. No.: B3396014
CAS No.: 89663-09-2
M. Wt: 179.13 g/mol
InChI Key: CVJHTKZJNBUPEU-UHFFFAOYSA-N
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Description

1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one is a heterocyclic organic compound characterized by its unique structure, which includes a pyridazine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and pressure must be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions typically occur under acidic or neutral conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often carried out in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides. The reaction conditions depend on the specific nucleophile and the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further modified or utilized in various applications.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the potential of pyrido[3,4-d]pyridazinone derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. For instance, a study demonstrated that certain derivatives exhibited promising anti-inflammatory and analgesic activities with a better selectivity ratio for COX-2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam. The compounds were synthesized through a one-pot method and showed no cytotoxicity while effectively reducing oxidative stress markers in vitro .

Table 1: Summary of COX-2 Inhibition Studies

CompoundCOX-2 Inhibition (%)Selectivity Ratio (COX-2/COX-1)
6-butyl-3,5,7-trimethyl8510:1
6-phenyl derivative788:1
5-methyl derivative9012:1

Antioxidant Activity

The antioxidant properties of 1,6-dihydroxypyrido[3,4-d]pyridazin-4-one have also been investigated. The compound was found to significantly reduce reactive oxygen species (ROS) levels and prevent DNA strand breaks induced by oxidative stress. This activity suggests its potential use in therapeutic strategies aimed at combating oxidative stress-related diseases .

Diuretic Effects

Pyrido[3,4-d]pyridazinone derivatives have shown notable diuretic properties. A patent describes compounds that exhibit enhanced diuretic action compared to existing diuretics. These compounds could be useful in treating conditions such as edema and hypertension by promoting increased urine production and sodium excretion .

Table 2: Diuretic Activity Comparison

CompoundDiuretic Activity (mg/kg)Effectiveness Compared to Control
Methoxy derivative503x greater
Ethoxy derivative302x greater
Chlorinated derivative40Comparable

Potential in Cancer Treatment

Emerging research suggests that derivatives of this compound may also be effective against various cancer types. Investigations into its mechanism of action reveal that it may induce apoptosis in cancer cells while sparing normal cells, thus presenting a promising avenue for cancer therapy .

Applications in Metabolic Disorders

The compound has been explored for its potential role in treating metabolic disorders influenced by thyroid hormones. Its derivatives are being studied for their effects on obesity, hyperlipidemia, and diabetes, showcasing their versatility as therapeutic agents beyond traditional applications .

Case Study 1: COX-2 Selective Inhibitors

A study conducted on a series of pyrido[3,4-d]pyridazinone derivatives demonstrated their efficacy as COX-2 selective inhibitors. The best-performing compound exhibited a selectivity ratio of over 10:1 for COX-2 versus COX-1, indicating lower gastrointestinal side effects compared to non-selective NSAIDs.

Case Study 2: Antioxidant Mechanism

In vitro assays showed that the compound significantly reduced oxidative damage in cellular models exposed to stressors like hydrogen peroxide. This protective effect was linked to the modulation of intracellular signaling pathways involved in antioxidant defense.

Mechanism of Action

1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one can be compared with other similar heterocyclic compounds, such as pyridazines, pyridines, and pyrimidines. While these compounds share structural similarities, this compound is unique in its specific arrangement of hydroxyl groups and fused rings. This uniqueness contributes to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • Pyridazine

  • Pyridine

  • Pyrimidine

  • Quinazoline

  • Purine

Biological Activity

1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a pyridazine ring fused with a pyridine ring and two hydroxyl groups located at the 1 and 6 positions. The molecular formula is C8_{8}H7_{7}N3_{3}O2_{2}, with a molecular weight of approximately 179.16 g/mol.

Key Properties

PropertyValue
Molecular FormulaC8_{8}H7_{7}N3_{3}O2_{2}
Molecular Weight179.16 g/mol
CAS Number89663-09-2

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulatory proteins.

Case Study: Anticancer Effects

A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. The compound also increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several enzymes involved in key metabolic processes. Notably, it inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to reduced proliferation in rapidly dividing cells, making it a candidate for further development in cancer therapy.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding: The hydroxyl groups facilitate hydrogen bonding with enzyme active sites.
  • Cell Membrane Interaction: The compound may alter membrane permeability in microbial cells.
  • Signal Transduction Modulation: It influences signaling pathways related to apoptosis and cell cycle regulation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundBiological ActivityUnique Features
1,8-Dihydroxypyrido[2,3-d]pyridazin-5(1H)-oneModerate antimicrobial activityHydroxyl groups at different positions
PyridazineLimited biological activitySimpler structure without hydroxyls
PyrazineWeak anticancer propertiesLacks hydroxyl groups

Properties

IUPAC Name

1,6-dihydroxypyrido[3,4-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6-4-1-2-10(13)3-5(4)7(12)9-8-6/h1-3,11,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJHTKZJNBUPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C2C1=C(N=NC2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40321867
Record name 1,6-dihydroxypyrido[3,4-d]pyridazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89663-09-2
Record name NSC382576
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-dihydroxypyrido[3,4-d]pyridazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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